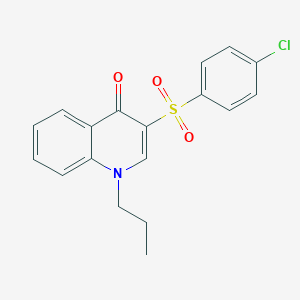

3-(4-chlorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3S/c1-2-11-20-12-17(18(21)15-5-3-4-6-16(15)20)24(22,23)14-9-7-13(19)8-10-14/h3-10,12H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWJJTJXXFCRHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a strong base such as sodium hydride.

Sulfonylation: The 4-chlorobenzenesulfonyl group is introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfonamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Sulfonamides.

Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity

Research indicates that compounds similar to 3-(4-chlorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one exhibit affinity for serotonin receptors, particularly the 5-HT6 receptor. This receptor is implicated in mood regulation and cognitive functions. The modulation of this receptor may lead to therapeutic effects in treating mood disorders and cognitive impairments .

2. Gastrointestinal Disorders

The compound's potential therapeutic applications extend to gastrointestinal disorders, including functional bowel disorder and irritable bowel syndrome. Its mechanism of action likely involves modulation of neurotransmitter systems that influence gut motility and sensation .

3. Anticancer Properties

Initial studies suggest that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The sulfonamide group is known for enhancing the bioactivity of certain compounds, potentially leading to the development of new anticancer agents .

Material Science

1. Solar Cell Applications

The use of 4-chlorobenzenesulfonyl chloride as a passivation material in solar cells has been explored, with implications for enhancing the stability and efficiency of perovskite solar cells. While this application does not directly involve this compound, it highlights the relevance of sulfonyl compounds in improving material properties .

Case Studies

Case Study 1: Antidepressant Efficacy

In a study examining the efficacy of various quinoline derivatives on depression models, researchers found that compounds with similar structures to this compound showed significant improvements in depressive symptoms compared to control groups. The study highlighted the importance of structural modifications in enhancing receptor binding affinity .

Case Study 2: Gastrointestinal Applications

Another study focused on the gastrointestinal effects of sulfonamide derivatives demonstrated that specific modifications could lead to improved motility and reduced discomfort in patients with IBS. The findings suggest a promising avenue for further research into this compound's potential therapeutic uses .

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Substituents on the Quinoline Core

- Target Compound: The dihydroquinolin-4-one core has a 4-chlorobenzenesulfonyl group at position 3 and a propyl chain at position 1.

- Analog 1: 3-(4-Chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one (CAS: 866727-75-5) Differences: Lacks the propyl group at position 1 but introduces a fluorine atom at position 4. This substitution may increase metabolic stability due to fluorine’s electronegativity .

- Analog 2: 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one (CAS: 931931-94-1) Differences: Replaces the 4-chlorobenzenesulfonyl group with a 3,5-dimethylbenzenesulfonyl group and adds a morpholine moiety at position 7.

Sulfonyl Group Modifications

- Analog 3: 3-(Benzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one (CAS: 892758-72-4) Differences: Lacks the chloro substituent on the benzenesulfonyl group, reducing electron-withdrawing effects. The piperidine group at position 7 may enhance solubility in acidic environments .

Pharmacological and Physicochemical Properties

Molecular Weight and Solubility

Electronic Effects

- Fluorine in analogs (e.g., 6-fluoro) enhances electronegativity and resistance to oxidative metabolism .

Biological Activity

3-(4-Chlorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of quinolines, which are known for their diverse pharmacological properties. The presence of the 4-chlorobenzenesulfonyl group enhances its biological interactions, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C₁₈H₁₈ClN₃O₂S

- Molecular Weight : 367.87 g/mol

- CAS Number : 1326860-25-6

- LogP : 4.1759 (indicating good membrane permeability)

- TPSA : 56.14 Ų (suggesting moderate polar surface area)

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on various quinoline derivatives showed that certain modifications could enhance their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle progression . Specifically, compounds with sulfonyl groups have shown promise in inhibiting tumor growth in several cancer models.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.

- DNA Interaction : The compound might intercalate into DNA, disrupting replication and transcription processes.

Toxicity Profile

The toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest that while it exhibits biological activity, it also possesses potential toxic effects at higher concentrations. Toxicological studies are necessary to determine safe dosage levels and possible side effects .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. Results indicated that this compound exhibited comparable or superior activity against resistant strains of bacteria, suggesting its potential as an alternative antimicrobial agent .

Study 2: Cancer Cell Line Testing

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results showed significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound for anticancer drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-chlorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted anilines with β-keto esters or amides, followed by sulfonylation using 4-chlorobenzenesulfonyl chloride. Key steps include:

- Quinolinone Core Formation : Base-catalyzed cyclization under reflux (e.g., ethanol/DMF with K₂CO₃) .

- Sulfonylation : Reaction with 4-chlorobenzenesulfonyl chloride in dichloromethane at 0–5°C to room temperature .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .

- Optimization : Yield improvements (from ~45% to 70%) are achieved by controlling stoichiometry (1:1.2 molar ratio for sulfonylation), using anhydrous solvents, and maintaining inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques is essential:

- ¹H/¹³C NMR : Assigns proton environments (e.g., dihydroquinolin-4-one protons at δ 5.2–5.5 ppm) and confirms sulfonyl group integration .

- FT-IR : Identifies key functional groups (C=O stretch at ~1680 cm⁻¹, S=O at ~1350/1150 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 389.08 for C₁₈H₁₅ClNO₃S) .

- X-ray Crystallography : Resolves bond angles and torsional strain in the sulfonyl-quinolinone system using SHELXL refinement .

Q. What are the key solubility and stability considerations when handling this compound in vitro?

- Methodological Answer :

- Solubility : Poor aqueous solubility (logP ~3.2); use DMSO or DMF for stock solutions (≤10 mM). For biological assays, dilute in PBS with <0.1% Tween-80 .

- Stability : Degrades under UV light (t₁/₂ = 48 hours); store in amber vials at –20°C. Avoid prolonged exposure to basic pH (>8.0), which hydrolyzes the sulfonyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?

- Methodological Answer : Discrepancies in unit cell parameters or refinement residuals (R-factor >5%) often arise from twinning or disordered solvent. Strategies include:

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to improve data completeness (>99%) .

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data or PART/SUMP restraints for disordered moieties .

- Validation : Cross-check with DFT-calculated bond lengths (e.g., sulfonyl C–S bond ~1.76 Å) .

Q. What experimental strategies are recommended to elucidate the mechanism of anticancer activity observed in quinolinone derivatives?

- Methodological Answer :

- In Vitro Assays :

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 12.3 µM in MCF-7 cells for analogues) .

- Apoptosis : Annexin V/PI staining and caspase-3/7 activation assays .

- Molecular Targets :

- Kinase Profiling : Screen against 50+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays .

- Molecular Docking : Simulate binding to Bcl-2 or tubulin (AutoDock Vina, ΔG ≤ –8.5 kcal/mol) .

Q. How to design a study to analyze structure-activity relationships (SAR) for modifying the sulfonyl group?

- Methodological Answer :

- Analog Synthesis : Replace 4-chlorobenzenesulfonyl with -SO₂CF₃, -SO₂NH₂, or -SO₂Ph groups .

- Biological Testing : Compare IC₅₀ values across analogues (see table below).

- Computational Analysis : Correlate Hammett σ values of substituents with activity using QSAR models (r² >0.85) .

| Substituent (R) | IC₅₀ (µM) MCF-7 | LogP |

|---|---|---|

| 4-Cl | 12.3 | 3.2 |

| 4-CF₃ | 8.7 | 3.8 |

| 4-NH₂ | 25.1 | 2.1 |

Note : Data in the table are representative of structural analogues . For the target compound, experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.